molecular formula C30H32N10O4 B11476632 7,7'-ethane-1,2-diylbis[8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione]

7,7'-ethane-1,2-diylbis[8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione]

Cat. No.: B11476632
M. Wt: 596.6 g/mol
InChI Key: UKDYLAPDCVFKGR-UHFFFAOYSA-N
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Description

8-(BENZYLAMINO)-7-{2-[8-(BENZYLAMINO)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes multiple benzylamino and dimethyl groups attached to a purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(BENZYLAMINO)-7-{2-[8-(BENZYLAMINO)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives and benzylamine. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where benzylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(BENZYLAMINO)-7-{2-[8-(BENZYLAMINO)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino groups may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(BENZYLAMINO)-1,3-DIMETHYL-7-PROPYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 8-(BENZYLAMINO)-7-ISOPROPYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 8-(BENZYLAMINO)-7-(3-CHLORO-2-HYDROXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-2,6-PURINEDIONE

Uniqueness

The uniqueness of 8-(BENZYLAMINO)-7-{2-[8-(BENZYLAMINO)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple benzylamino groups and the purine core make it a versatile compound for various applications.

Properties

Molecular Formula

C30H32N10O4

Molecular Weight

596.6 g/mol

IUPAC Name

8-(benzylamino)-7-[2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C30H32N10O4/c1-35-23-21(25(41)37(3)29(35)43)39(27(33-23)31-17-19-11-7-5-8-12-19)15-16-40-22-24(36(2)30(44)38(4)26(22)42)34-28(40)32-18-20-13-9-6-10-14-20/h5-14H,15-18H2,1-4H3,(H,31,33)(H,32,34)

InChI Key

UKDYLAPDCVFKGR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CCN4C5=C(N=C4NCC6=CC=CC=C6)N(C(=O)N(C5=O)C)C

Origin of Product

United States

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